molecular formula C16H18FN5O2 B12239332 5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B12239332
M. Wt: 331.34 g/mol
InChI Key: ITLIBHJDXPYRNC-UHFFFAOYSA-N
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Description

5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a fluorine atom and a pyrazole-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction offers mild conditions and broad substrate scope.

The next step involves the formation of the octahydrocyclopenta[c]pyrrol ring, which can be achieved through a series of hydrogenation and cyclization reactions. The final step is the coupling of the pyrazole-carbonyl group with the pyrimidine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and catalysts would be tailored to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, DMSO under oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include oxidized pyrazoles, reduced alcohol derivatives, and substituted pyrimidine derivatives.

Scientific Research Applications

5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyridine: Similar structure but with a pyridine ring instead of pyrimidine.

    5-chloro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine imparts unique properties, such as increased binding affinity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H18FN5O2

Molecular Weight

331.34 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C16H18FN5O2/c17-12-6-18-15(19-7-12)24-10-16-4-1-2-11(16)8-22(9-16)14(23)13-3-5-20-21-13/h3,5-7,11H,1-2,4,8-10H2,(H,20,21)

InChI Key

ITLIBHJDXPYRNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)C4=CC=NN4

Origin of Product

United States

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